molecular formula C8H8N2O2 B12855665 5-Amino-3-methylbenzo[d]isoxazol-6-ol

5-Amino-3-methylbenzo[d]isoxazol-6-ol

Cat. No.: B12855665
M. Wt: 164.16 g/mol
InChI Key: XNBZDFTWFAIQDS-UHFFFAOYSA-N
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Description

5-Amino-3-methylbenzo[d]isoxazol-6-ol is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science .

Chemical Reactions Analysis

Types of Reactions

5-Amino-3-methylbenzo[d]isoxazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized isoxazole compounds .

Scientific Research Applications

5-Amino-3-methylbenzo[d]isoxazol-6-ol has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5-Amino-3-methylbenzo[d]isoxazol-6-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-Amino-3-methylbenzo[d]isoxazol-6-ol include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern on the isoxazole ring, which can impart unique biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

5-amino-3-methyl-1,2-benzoxazol-6-ol

InChI

InChI=1S/C8H8N2O2/c1-4-5-2-6(9)7(11)3-8(5)12-10-4/h2-3,11H,9H2,1H3

InChI Key

XNBZDFTWFAIQDS-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=CC(=C(C=C12)N)O

Origin of Product

United States

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